molecular formula C44H48N6O13S2 B601476 Ertapenem N-Carbonyl Dimer Impurity CAS No. 1199797-43-7

Ertapenem N-Carbonyl Dimer Impurity

Cat. No. B601476
M. Wt: 933.03
InChI Key:
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Description

Ertapenem N-Carbonyl Dimer Impurity is an impurity of Ertapenem , a carbapenem class of antibiotic . It has a molecular formula of C44H48N6O13S2 and a molecular weight of 933.01 . Ertapenem is used to treat certain serious infections, including pneumonia and urinary tract, skin, diabetic foot, gynecological, pelvic, and abdominal infections caused by bacteria .


Chemical Reactions Analysis

A high-performance liquid chromatography method has been developed to resolve twenty-six impurities and degradation products in Ertapenem . This method was capable of resolving eight dimer impurities (m/z 951) and two dehydrated dimers (m/z 933), which were baseline resolved .

Scientific Research Applications

Analytical Method Development and Validation

A key application area for the study of Ertapenem N-Carbonyl Dimer Impurity is in the development and validation of analytical methods. Research has focused on creating sensitive and accurate methods for detecting and quantifying this impurity in Ertapenem. For instance, an efficient high-performance liquid chromatography (HPLC) method was developed to resolve and identify twenty-six impurities and degradation products in Ertapenem, including dimer impurities (Jadhav et al., 2020). Another study outlined the challenges in analytical method development for unstable active pharmaceutical ingredients like Ertapenem, emphasizing the need for specific methods to analyze such compounds (Sajonz et al., 2006).

Understanding Ertapenem Degradation and Impurity Formation

Research on Ertapenem N-Carbonyl Dimer Impurity also provides insights into the degradation processes of Ertapenem. A study by Sajonz et al. (2001) focused on the preparation, isolation, and characterization of dimeric degradation products of Ertapenem, providing a deeper understanding of its degradation pathways (Sajonz et al., 2001).

Implications for Ertapenem's Pharmacological Properties

The study of impurities like the Ertapenem N-Carbonyl Dimer also has implications for understanding the pharmacological properties of Ertapenem. For example, a paper by Hammond (2004) discussed the unique properties of Ertapenem, including its molecular structure and how it influences its antibacterial spectrum and pharmacokinetics (Hammond, 2004).

Contribution to Pharmaceutical Quality Control

The detection and quantification of Ertapenem N-Carbonyl Dimer Impurity are crucial for pharmaceutical quality control. An example of this application is a study by Patcha et al. (2018), which developed a method for the quantification of potential genotoxic impurity in Ertapenem monosodium, highlighting the importance of such studies in ensuring the safety and efficacy of pharmaceutical products (Patcha et al., 2018).

properties

IUPAC Name

(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,4S)-4-[[(4R,5S,6S)-2-carboxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-en-3-yl]sulfanyl]-2-[(3-carboxyphenyl)carbamoyl]pyrrolidine-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H48N6O13S2/c1-17-31-29(19(3)51)40(56)49(31)33(43(60)61)35(17)64-25-13-27(45-15-25)37(53)46-23-9-5-7-21(11-23)39(55)48-16-26(14-28(48)38(54)47-24-10-6-8-22(12-24)42(58)59)65-36-18(2)32-30(20(4)52)41(57)50(32)34(36)44(62)63/h5-12,17-20,25-32,45,51-52H,13-16H2,1-4H3,(H,46,53)(H,47,54)(H,58,59)(H,60,61)(H,62,63)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPSFVRZTQQVRAQ-BNCIILEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5CC(CC5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8C(C7C)C(C8=O)C(C)O)C(=O)O)C(=O)O)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C[C@H](C[C@H]5C(=O)NC6=CC=CC(=C6)C(=O)O)SC7=C(N8[C@H]([C@H]7C)[C@H](C8=O)[C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H48N6O13S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00729123
Record name PUBCHEM_58344480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

933.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ertapenem N-Carbonyl Dimer Impurity

CAS RN

1199797-43-7
Record name PUBCHEM_58344480
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00729123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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